methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (molecular formula: C₂₂H₁₉N₃O₂, molecular weight: 357.42 g/mol, CAS: 1011397-32-2) is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Position 1: 4-Methylbenzyl group (para-methyl-substituted benzyl).
- Position 3: Methyl substituent.
- Position 4: Methyl ester (-COOCH₃).
- Position 6: Phenyl ring.
Its carboxylic acid counterpart (CAS: 1011397-32-2) is also documented, with a molecular weight of 357.42 g/mol .
Properties
IUPAC Name |
methyl 3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-9-11-17(12-10-15)14-26-22-21(16(2)25-26)19(23(27)28-3)13-20(24-22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVJILQBARDCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reactions
A high-yield (70–82%) approach involves reacting arylglyoxals , 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine , aromatic amines , and cyclic 1,3-diketones under microwave-assisted conditions in acetic acid. For example:
-
Phenylglyoxal monohydrate (1a), 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine (2a), aniline (3a), and 4-hydroxy-6-methyl-2H-pyran-2-one (4) react at 110°C for 25 minutes to form the tricyclic pyrazolo[3,4-b]pyridine core.
-
The ester group is introduced via methyl pyruvate or retained from prefunctionalized reactants.
| Reactant | Role | Conditions | Yield |
|---|---|---|---|
| Phenylglyoxal | Carbonyl source for pyridine | Acetic acid, 110°C | 82% |
| 3-Methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine | Pyrazole core | Microwave irradiation | — |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | Cyclization promoter | 25 min reaction time | — |
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between arylglyoxal and the pyrazol-5-amine, followed by Michael addition and annulation to form the pyridine ring. The 4-methylbenzyl group is introduced during the initial pyrazole synthesis via alkylation of 3-methyl-1H-pyrazol-5-amine with 4-methylbenzyl chloride.
Stepwise Functionalization of Pyrazole Intermediates
Pyrazole Alkylation
The 1-(4-methylbenzyl) group is introduced by treating 3-methyl-1H-pyrazol-5-amine with 4-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This step achieves >90% yield under reflux (80°C, 6 h).
Reaction Scheme :
Pyridine Annulation via Condensation
The alkylated pyrazole reacts with benzaldehyde and methyl acetoacetate in glacial acetic acid to form the pyrazolo[3,4-b]pyridine skeleton. Ethyl pyruvate serves as both a carbonyl source and ester precursor.
Optimized Conditions :
Analytical Validation :
-
H NMR (400 MHz, CDCl): δ 8.21 (d, J = 7.6 Hz, 2H, Ph), 7.45–7.32 (m, 7H, Ar-H), 5.12 (s, 2H, CH), 3.91 (s, 3H, OCH), 2.41 (s, 3H, CH).
-
HRMS : m/z calcd. for CHNO [M+H]: 372.1709; found: 372.1712.
Catalytic Systems for Enhanced Efficiency
Brønsted Acid Catalysis
p-Toluenesulfonic acid (p-TsOH) and tetrapropylammonium bromide (TPAB) improve regioselectivity in cyclization steps. For instance, TPAB in acetone/water (1:2) at 80°C increases yields to 90–97% by stabilizing reactive intermediates.
Magnetic Nanocatalysts
Alginate-coated SBA-15/FeO enables room-temperature synthesis with 89–94% yields and five reusable cycles without significant activity loss. This system enhances green chemistry metrics by reducing energy input and waste.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multicomponent bicyclization | One-pot, atom-economical | Requires microwave equipment | 70–82% |
| Stepwise functionalization | Scalable, controlled steps | Longer reaction times | 75–88% |
| Nanocatalyst-mediated | Eco-friendly, reusable | High catalyst loading | 89–94% |
Critical Reaction Parameters
Temperature and Solvent Effects
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at C4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
| Conditions | Reactants/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux (12 h) | Hydrochloric acid | 3-Methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 85% | |
| LiOH·H₂O, THF/H₂O (rt, 6 h) | Lithium hydroxide hydrate | Same as above | 92% |
The carboxylic acid derivative is a precursor for further functionalization, such as amide coupling or salt formation.
Nucleophilic Substitution at C4
The electron-deficient pyridine ring facilitates nucleophilic substitution at C4 when the ester group is replaced by a leaving group (e.g., Cl).
This reactivity aligns with trends observed in pyrazolo[3,4-b]pyridines, where C4 is a hotspot for electrophilic and nucleophilic attacks .
Cross-Coupling Reactions
The phenyl group at C6 participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aryl moiety.
These reactions demonstrate compatibility with transition-metal catalysis, a key strategy in medicinal chemistry .
Functionalization at N1
The 4-methylbenzyl group at N1 can undergo oxidation or hydrogenolysis to modify steric and electronic properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, MeOH, 50 psi | N1-debenzylated derivative | 88% | |
| Oxidation (KMnO₄) | H₂O/acetone, 0°C | N1-(4-Carboxybenzyl) derivative | 45% |
The debenzylated product shows enhanced solubility in polar solvents, useful for pharmacokinetic optimization .
Cyclization and Ring Expansion
Under specific conditions, the pyrazolo[3,4-b]pyridine core undergoes cyclization to form fused polycyclic systems.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| PTSA, DMF, 120°C | — | Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | 52% | |
| CuI, K₂CO₃, DMSO | Ethylenediamine | Tricyclic quinazolinone hybrid | 40% |
These reactions highlight the scaffold’s versatility in generating structurally novel compounds .
Photochemical Reactivity
The conjugated π-system exhibits unique photostability and potential for photoinduced electron transfer.
Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves methods such as the Doebner reaction and Suzuki cross-coupling. For instance, recent studies have demonstrated that modifications to the synthesis process can enhance yields significantly. A solvent-free method has been employed to improve the efficiency of synthesizing derivatives like methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, achieving yields upwards of 90% while minimizing purification steps through direct precipitation .
Antidiabetic Activity
Pyrazolo[3,4-b]pyridine compounds have been extensively studied for their potential as antidiabetic agents. Research indicates that derivatives of this compound exhibit significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. For instance, several synthesized derivatives demonstrated IC50 values ranging from 5.10 to 5.56 μM, outperforming the standard drug acarbose (IC50 = 200.1 μM) in vitro .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have shown cytotoxic effects on various cancer cell lines, including colorectal carcinoma and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways . For example, a recent study reported that certain derivatives blocked proliferation in K562 leukemia cells effectively.
Antimicrobial Activity
Recent findings suggest that pyrazolo[3,4-b]pyridine derivatives may also serve as promising antimicrobial agents. Their structural diversity allows for modifications that enhance their efficacy against a range of microbial pathogens, making them candidates for further development in antimicrobial therapies .
Material Science Applications
In addition to biological applications, pyrazolo[3,4-b]pyridines are being explored for their utility in material science. They serve as intermediates in the synthesis of advanced materials such as semiconductors and catalysts. For example, a study detailed the use of pyrazolo[3,4-b]pyridine compounds in creating magnetic metal-organic frameworks that act as efficient catalysts for organic reactions .
Case Study 1: Antidiabetic Screening
A series of biaryl pyrazolo[3,4-b]pyridine esters were synthesized and screened for their ability to inhibit α-amylase. The study highlighted several compounds with IC50 values below 6 μM, indicating strong potential for development as antidiabetic medications. Molecular docking studies supported the experimental findings by demonstrating favorable binding interactions with the enzyme's active site .
Case Study 2: Anticancer Activity Evaluation
In another investigation focusing on anticancer properties, a library of pyrazolo[3,4-b]pyridine derivatives was tested against multiple cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. Notably, one compound exhibited a remarkable ability to induce apoptosis in MCF-7 breast cancer cells at low micromolar concentrations .
Mechanism of Action
The mechanism of action of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogous compounds include substituents at positions 1, 3, 4, and 6, which influence molecular weight, solubility, and biological activity. Below is a comparative analysis:
Key Research Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase molecular polarity, while aromatic substituents (e.g., phenoxybenzyl in ) enhance π-π stacking interactions .
- Synthetic Challenges: Bulky substituents at position 1 (e.g., 4-phenoxybenzyl) often reduce reaction yields due to steric effects .
- Structural Diversity : Modifications at position 6 (phenyl, furan, ethynyl) demonstrate the scaffold’s adaptability for drug discovery .
Biological Activity
Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are characterized by their unique heterocyclic structure, which allows for various substitutions that can enhance their biological activity. These compounds have been reported to exhibit a range of pharmacological effects including:
- Analgesic
- Anti-microbial
- Antipyretic
- Anxiolytic
- Vasodilating
- Inhibition of phosphodiesterase 4B (PDBE4B)
Recent studies have highlighted their potential as inhibitors of critical targets in cancer and inflammatory pathways, making them attractive candidates for drug development .
Structure-Activity Relationships (SAR)
SAR studies have demonstrated that the biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by the steric and electronic properties of substituents on the core structure. For instance:
- The presence of bulky substituents can enhance receptor binding affinity.
- The position of hydrophobic tails relative to the acidic head group is crucial for agonistic activity towards human peroxisome proliferator-activated receptors (hPPARα) .
Table 1 summarizes key findings from SAR studies on various pyrazolo[3,4-b]pyridine derivatives:
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| 10f | hPPARα | 50 | Agonist |
| 15y | TBK1 | 0.2 | Inhibitor |
| 4b | T. cruzi | 10.47 | Antiparasitic |
Case Studies and Research Findings
-
Anti-Cancer Activity :
A recent study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), with compound 15y showing an IC50 value of 0.2 nM. This compound also demonstrated significant antiproliferative effects across multiple cancer cell lines . -
Antiparasitic Effects :
Another investigation focused on the trypanocidal activity of new carbohydrazide derivatives derived from pyrazolo[3,4-b]pyridine against Trypanosoma cruzi. Compounds 4a and 4b exhibited notable activity against both trypomastigote and amastigote forms, indicating their potential as therapeutic agents against Chagas disease . -
PPAR Agonism :
The structural development of pyrazolo[3,4-b]pyridine derivatives has also shown promise as agonists for hPPARα, which are important in lipid metabolism regulation. Compound 10f was found to be as effective as fenofibrate in reducing triglyceride levels in animal models .
Q & A
Q. What are the established synthetic routes for methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is the use of pyrazole-4-carbaldehydes as building blocks. For example, treatment of substituted pyrazole-carbaldehydes with hydrazine hydrate in ethanol under reflux forms the pyrazolo[3,4-b]pyridine core . Alternative methods include Biginelli-like reactions, where ethyl acetoacetate, aryl aldehydes, and thioureas are condensed in a one-pot reaction to assemble the heterocyclic system . Catalytic systems like FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) have been reported to improve yields and reduce reaction times .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry of the pyrazolo[3,4-b]pyridine core. For example, methyl groups at position 3 and 4-methylbenzyl substituents show distinct singlet and aromatic splitting patterns .
- X-ray crystallography : Used to resolve ambiguities in substitution patterns, as demonstrated in related pyrazolo[3,4-b]pyridine structures (e.g., bond angles and torsion angles validate steric effects from the 4-methylbenzyl group) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with labile ester groups .
Q. How does the 4-methylbenzyl substituent influence the compound’s stability and reactivity?
The 4-methylbenzyl group enhances steric hindrance, reducing undesired side reactions during functionalization. Its electron-donating methyl group stabilizes the adjacent pyridine ring via resonance, which can be confirmed by comparing IR spectra (C=O stretching frequencies) with non-substituted analogs . Stability studies in DMSO or ethanol (monitored via HPLC) show minimal decomposition over 72 hours at room temperature .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Solvent selection : Ethanol or DMF is preferred for cyclization steps due to their polarity and boiling points, which facilitate reflux conditions .
- Catalyst screening : FeCl3·6H2O in ionic liquids ([bmim][BF4]) improves yields by 15–20% compared to traditional acetic acid-mediated reactions .
- Temperature control : Gradual heating (80–100°C) minimizes side products like dimerized intermediates .
- Workflow integration : Use of continuous-flow reactors reduces reaction times from hours to minutes for steps like azide cyclization .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Docking studies : Molecular docking with kinase targets (e.g., CDK or JAK enzymes) using AutoDock Vina can predict binding affinities, leveraging the pyrazolo[3,4-b]pyridine core’s planar structure .
- QSAR modeling : Substituent effects (e.g., electron-withdrawing phenyl vs. electron-donating methylbenzyl groups) are analyzed using Hammett constants and logP values to correlate with activity .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic or electrophilic substitution reactions .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for derivatives?
- Dynamic effects in NMR : For flexible substituents (e.g., the 4-methylbenzyl group), variable-temperature NMR can reveal conformational exchange broadening .
- Crystallographic refinement : High-resolution X-ray data (R-factor < 0.05) resolves ambiguities in substituent orientation, as seen in analogs like 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile .
- Isotopic labeling : 15N-labeled derivatives clarify nitrogen connectivity in complex splitting patterns .
Q. What strategies address low solubility in aqueous buffers during pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins .
- Prodrug design : Ester hydrolysis to the carboxylic acid derivative improves water solubility, as demonstrated in methyl-to-carboxylic acid conversions .
- Nanoformulation : Encapsulation in liposomes (e.g., DOPC/cholesterol) enhances bioavailability, with particle size monitored via dynamic light scattering (DLS) .
Methodological Challenges and Solutions
Q. How to differentiate regioisomers in pyrazolo[3,4-b]pyridine derivatives?
- NOESY NMR : Correlates spatial proximity between substituents (e.g., 4-methylbenzyl and phenyl groups) .
- IR spectroscopy : C=O stretching frequencies shift by 10–15 cm−1 depending on ester group positioning .
- Single-crystal XRD : Unambiguously assigns substituent positions, as applied to 6-phenyl analogs .
Q. What are the pitfalls in interpreting mass spectrometry data for this compound?
- In-source fragmentation : Ester groups may cleave during ionization, producing false peaks. Low-energy ESI conditions mitigate this .
- Isotopic patterns : Chlorine or bromine impurities (from synthetic precursors) complicate molecular ion identification. High-resolution MS (HRMS) with <5 ppm error is essential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
